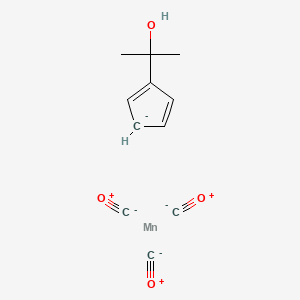

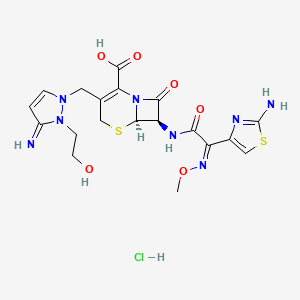

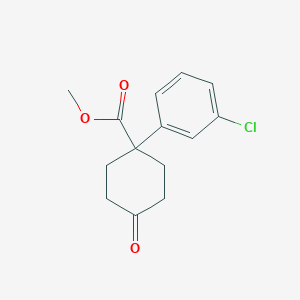

![molecular formula C44H34BClF4S2 B1513450 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate CAS No. 155614-01-0](/img/structure/B1513450.png)

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate

Overview

Description

Scientific Research Applications

Near-Infrared Fluorescence Imaging

IR-1061 has been used in the development of a Near-Infrared (NIR) fluorescent nanosystem . This system is designed to achieve high-resolution and long circulating vascular imaging performance in vivo. The nanosystem uses fluorescence liposomes with differently charged phospholipids and various amounts of IR-1061 . The encapsulation effect of IR-1061 in liposomes was found to be tightly related to the charge of phospholipids .

In Vivo Fluorescence Imaging

An IR-1061 liposome (IR1061-ALP-N3) with optimal fluorescence intensity was prepared to study its in vivo fluorescence imaging (FI) effect as well as the long circulation angiographic effect . The liposome exhibited excellent fluorescence performance in mice and successfully achieved clear systemic angiography with excellent spatial resolution .

Long Circulation Angiography

IR1061-ALP-N3 can maintain high fluorescence intensity in vessels for more than 16 hours, indicating its angiographic function in the long circulation . This contributes to the excellent imaging effect and long circulation angiography of this nanosystem .

Study of Conformational Changes

The limited space within liposomes would significantly affect the conformational changes of IR-1061 . This is important for understanding the behavior of IR-1061 in different environments .

Study of Electrostatic Interactions

The encapsulation effect of IR-1061 in liposomes was found to be tightly related to the charge of phospholipids , indicating the importance of electrostatic interactions . This knowledge can be used to design IR-1061 liposomes with appropriate electrostatic effects and drug concentrations .

Development of New Therapeutic Possibilities

The rational design of IR-1061 liposomes with appropriate electrostatic effects and drug concentrations is an essential prerequisite to achieving high fluorescence performance . The excellent imaging effect and long circulation angiography contributed by this nanosystem also provide more favorable application prospects of NIR-II fluorophores for intravital imaging .

Mechanism of Action

Target of Action

The primary target of IR-1061 is tumor cell membranes . The compound has been developed as a transmissible H-aggregated NIR-II fluorophore that targets these membranes, enhancing photothermal therapy and synergistic cancer treatment .

Mode of Action

IR-1061 interacts with its targets by changing its optical properties in response to the microenvironment . This property is useful for in vitro screening of the in vivo stability of polymeric nanoparticles . The compound is encapsulated in a hydrophobic core of polymer micelles, shielded with a hydrophilic shell for bioimaging applications .

Biochemical Pathways

It is known that the compound’s fluorescence properties change in response to the microenvironment, indicating that it may interact with various biochemical pathways depending on the specific conditions .

Pharmacokinetics

The pharmacokinetics of IR-1061 are influenced by its encapsulation in nanoparticles. The compound is encapsulated in a hydrophobic core of polymer micelles, which protect it and enhance its brightness . The nanoparticles can be genetically edited to develop size-tunable complexes with precisely tailored pharmacokinetics .

Result of Action

The result of IR-1061’s action is the enhancement of photothermal therapy and synergistic cancer treatment . The compound exhibits excellent fluorescence performance in mice and successfully achieves clear systemic angiography with excellent spatial resolution . Moreover, long-term imaging also proved that IR-1061 can maintain high fluorescence intensity in vessels for more than 16 hours, indicating its angiographic function in the long circulation .

Action Environment

The action of IR-1061 is influenced by environmental factors such as the polarity and molecular weight of polymers consisting of polymer nanoparticles . The compound shows less dimerization in poly (DL-lactic acid) (PDLLA) than in poly (L-lactic acid) (PLLA), indicating that the enantiomeric structure of hydrophobic polymers affects the encapsulation properties of IR-1061 .

properties

IUPAC Name |

4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZQHNDSCIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34BClF4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746581 | |

| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate | |

CAS RN |

155614-01-0 | |

| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IR-1061 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of IR-1061?

A1: The molecular formula of IR-1061 is C43H32BClF4S2, and its molecular weight is 739.08 g/mol.

Q2: What are the key spectroscopic characteristics of IR-1061?

A2: IR-1061 exhibits two major absorption peaks, one around 900 nm and another at 1060 nm. [] The peak at 900 nm is attributed to the dimer formation of IR-1061, becoming more prominent with increasing dye concentration. [, ] It emits fluorescence in the over-thousand-nanometer (OTN) NIR-II region, peaking around 1110 nm. [, ]

Q3: Why is IR-1061 often encapsulated within nanoparticles for biomedical applications?

A3: IR-1061 is hydrophobic and prone to quenching in aqueous environments, limiting its direct use in biological systems. [, ] Encapsulation within nanoparticles, such as polymeric micelles or liposomes, enhances its water dispersibility, biocompatibility, and stability for in vivo applications. [, , , , , ]

Q4: What types of polymers have been investigated for encapsulating IR-1061 in nanoparticles?

A4: Various polymers have been explored, including:

- Poly(ethylene glycol)-block-poly(ε-caprolactone) (PCL-PEG) []

- Poly(lactic acid) (PLA) and poly(dl-lactic acid) (PDLLA) []

- Poly(ethylene glycol)-block-polystyrene (PEG-b-PSt) []

- Poly(lactic-co-glycolic acid) (PLGA) [, , , , ]

Q5: How does the choice of polymer affect the properties of IR-1061-loaded nanoparticles?

A5: The polymer significantly influences nanoparticle size, stability, loading efficiency, and fluorescence intensity. For instance, IR-1061 exhibits higher loading and brighter fluorescence in PLGA and PLA nanoparticles compared to PCL due to better affinity. []

Q6: What strategies can be employed to further improve the stability and fluorescence intensity of IR-1061 in nanoparticles?

A6: Several approaches have been explored, including:

- Incorporating Gd-DOTA at the core-shell interface of PLGA-PEG micelles to enhance stability and brightness through electrical effects. [, ]

- Controlling processing pH to minimize hydroxyl ion interaction and reduce quenching. []

- Applying heat treatment to dissociate IR-1061 dimers within the hydrophobic core, leading to brighter monomer emission. []

- Matching the solubility parameters of the core polymer and IR-1061 to enhance their affinity and loading efficiency. []

Q7: What are the primary biomedical applications of IR-1061?

A7: IR-1061 is primarily explored for:

- NIR-II Fluorescence Imaging: Its emission in the NIR-II window enables deep tissue imaging with high resolution due to reduced scattering and autofluorescence. [, , , , , ]

- Photoacoustic Imaging: IR-1061 exhibits strong absorption in the NIR region, making it suitable for photoacoustic imaging, which combines optical and ultrasound imaging modalities. [, , ]

- Photothermal Therapy: IR-1061 can convert absorbed light energy into heat, potentially enabling its use in photothermal therapy for cancer treatment. [, ]

Q8: What in vivo imaging applications have been demonstrated using IR-1061-loaded nanoparticles?

A8: Researchers have successfully used IR-1061 nanoparticles for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

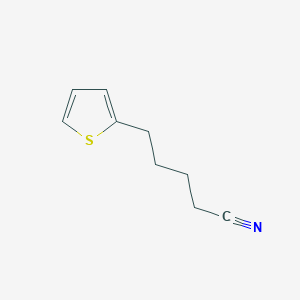

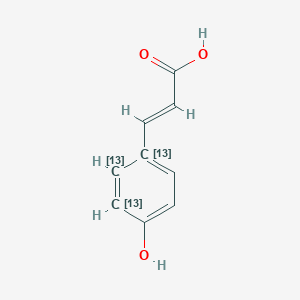

![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)